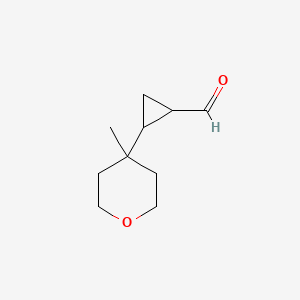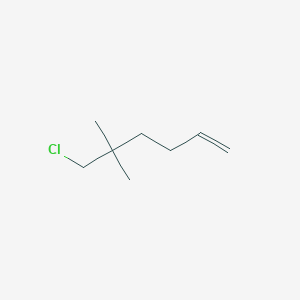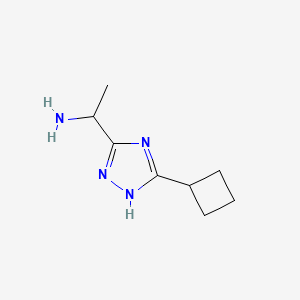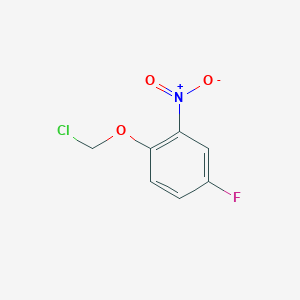
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a 4-methyloxan-4-yl substituent. This compound is primarily used in scientific research and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or halides under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-Methyloxan-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-Methyloxan-4-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
科学的研究の応用
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a probe or intermediate in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 4-methyloxan-4-yl substituent, making it less sterically hindered and potentially more reactive.
2-(4-Methyloxan-4-yl)cyclopropane-1-methanol: The alcohol analog of the compound, which may have different reactivity and applications.
Cyclopropane-1-carboxylic acid: The oxidized form of the compound, which has different chemical properties and reactivity.
Uniqueness
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-methyloxan-4-yl substituent. This combination imparts specific steric and electronic properties, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3 |
InChIキー |
YISVTMMGQWEARN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCC1)C2CC2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)

![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)


![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)


![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)

